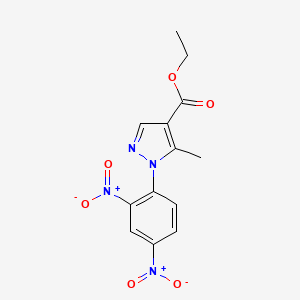
ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate: is a chemical compound characterized by its complex molecular structure, which includes a pyrazole ring substituted with a 2,4-dinitrophenyl group and a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,4-dinitrochlorobenzene and ethyl acetoacetate.
Reaction Steps: The reaction involves the formation of a pyrazole ring through a condensation reaction between the starting materials.
Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up for industrial production by optimizing reaction conditions to increase yield and purity.
Purification: The product is purified through recrystallization or chromatographic techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the nitro groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are tin chloride and iron powder.
Substitution: Substitution reactions often use nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of dinitrophenol derivatives.
Reduction Products: Reduction typically results in the formation of amino derivatives.
Substitution Products: Substitution reactions can produce various substituted pyrazoles.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-dinitrophenylhydrazones, have been reported to exhibit anticancer activity . They interact with various cancer cell lines, indicating that their targets could be proteins or enzymes involved in cell proliferation and survival.
Mode of Action
Based on the structural similarity to 2,4-dinitrophenylhydrazones, it can be inferred that the compound might interact with its targets through nucleophilic addition . The nitro oxygen atoms in the compound could form short intramolecular interactions with electron-deficient carbon atoms . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Pharmacokinetics
Compounds with a similar structure, such as 2,4-dinitrophenol (dnp), have been found to exhibit significant nonlinear pharmacokinetics . . These findings suggest that the compound under discussion might have similar pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Based on its structural similarity to 2,4-dinitrophenylhydrazones, it can be inferred that the compound might induce cell death in cancer cells . The exact molecular mechanisms underlying these effects need to be investigated in future studies.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction processes.
Pathway Modulation: The compound may modulate various biochemical pathways, influencing cellular functions.
Comparison with Similar Compounds
Ethyl 1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate: Similar structure but lacks the methyl group.
Ethyl 1-(2,4-dinitrophenyl)-5-ethyl-1H-pyrazole-4-carboxylate: Similar but with an ethyl group instead of a methyl group.
Ethyl 1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate: Contains a phenyl group instead of a methyl group.
This comprehensive overview highlights the significance of ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
ethyl 1-(2,4-dinitrophenyl)-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O6/c1-3-23-13(18)10-7-14-15(8(10)2)11-5-4-9(16(19)20)6-12(11)17(21)22/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUVLRMIULXKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



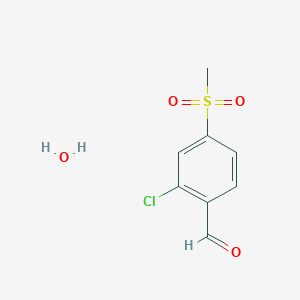
![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)
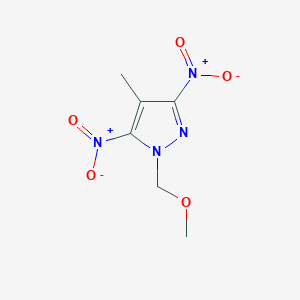
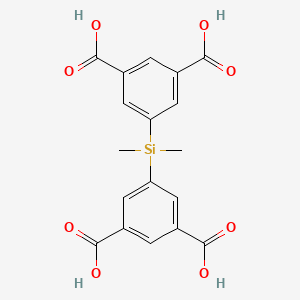
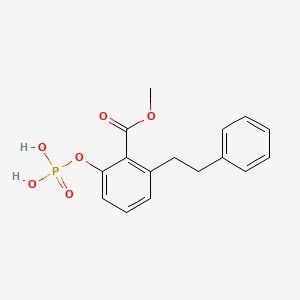
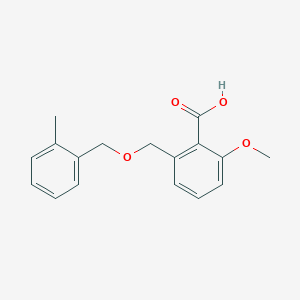
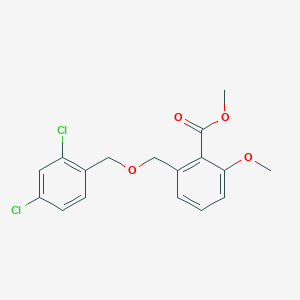
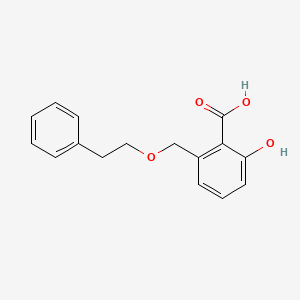
![3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087265.png)
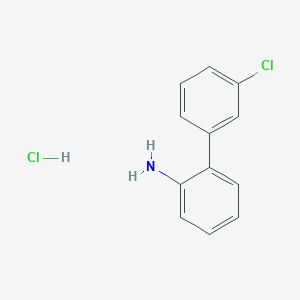
![3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087269.png)
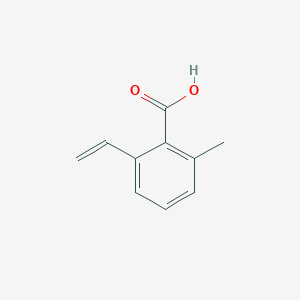
![[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087277.png)
